silane CAS No. 821779-82-2](/img/structure/B12551070.png)
[2,4-Bis(2-methylbutan-2-yl)phenoxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(2-methylbutan-2-yl)phenoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-bis(2-methylbutan-2-yl)phenol+trimethylsilyl chloride→2,4-Bis(2-methylbutan-2-yl)phenoxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-methylbutan-2-yl)phenoxysilane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 2,4-bis(2-methylbutan-2-yl)phenol
Scientific Research Applications
Chemistry
In chemistry, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is not well-studied. its reactivity is primarily influenced by the presence of the phenoxy and trimethylsilyl groups. The phenoxy group can participate in various electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
- bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
Compared to similar compounds, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and potentially valuable in various applications.
Properties
CAS No. |
821779-82-2 |
|---|---|
Molecular Formula |
C19H34OSi |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
[2,4-bis(2-methylbutan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C19H34OSi/c1-10-18(3,4)15-12-13-17(20-21(7,8)9)16(14-15)19(5,6)11-2/h12-14H,10-11H2,1-9H3 |
InChI Key |
IMOFGVKVZYFAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
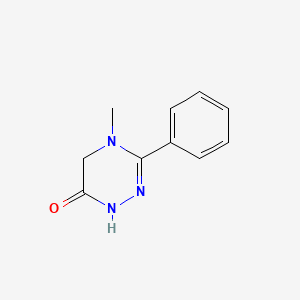
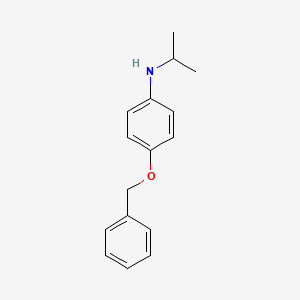
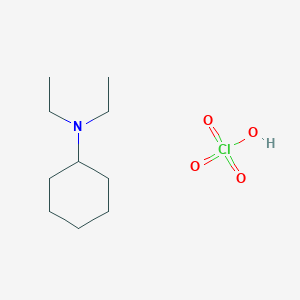
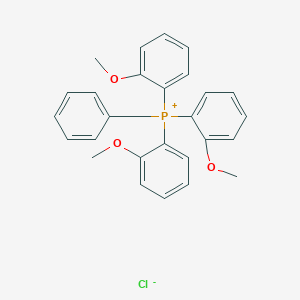
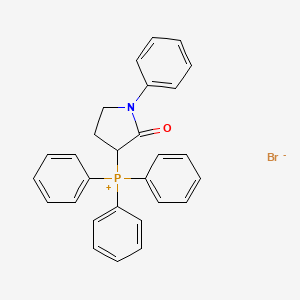
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
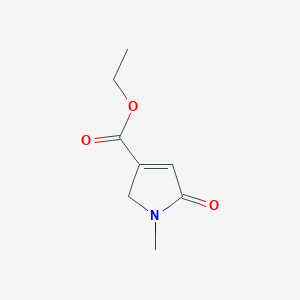
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
